1-(Chloromethyl)-1H-pyrazole

描述

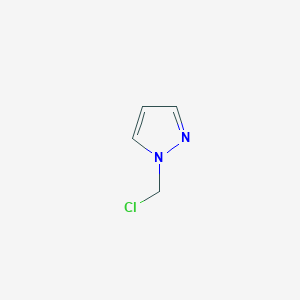

Structure

3D Structure

属性

IUPAC Name |

1-(chloromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c5-4-7-3-1-2-6-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSKKAUPEAYDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482283 | |

| Record name | 1-chloromethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84968-04-7 | |

| Record name | 1-chloromethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 1 Chloromethyl 1h Pyrazole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary mode of reactivity for 1-(chloromethyl)-1H-pyrazole involves the displacement of the chloride ion, a good leaving group, by a nucleophile. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, given that the electrophilic carbon is a primary carbon. This pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride ion departs.

Reactivity with Nitrogen Nucleophiles (e.g., Amines, Imidazoles, Triazoles)

This compound and its derivatives react readily with various nitrogen-containing nucleophiles. This reaction is a common strategy for synthesizing more complex heterocyclic structures, linking the pyrazole (B372694) core to other rings like imidazoles and triazoles through a stable methylene (B1212753) bridge.

The alkylation of nitrogen nucleophiles with substituted 4-(chloromethyl)-1-phenyl-1H-pyrazoles serves as a key method for producing novel pyrazole derivatives. For instance, the reaction with imidazole (B134444) or triazole is effectively carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile. The base facilitates the deprotonation of the nucleophile (imidazole or triazole), increasing its nucleophilicity. The reaction mixture is typically heated to drive the substitution to completion, resulting in the formation of the desired N-alkylated products.

This methodology has been successfully applied to synthesize a variety of imidazole and triazole-containing pyrazole compounds. The reaction involves adding the chloromethyl pyrazole compound to a mixture of the nucleophile and potassium carbonate in acetonitrile, followed by heating at 70 °C.

| Entry | Chloromethyl Pyrazole Derivative | Nucleophile | Product | Yield (%) |

| 1 | 4-(chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | Imidazole | 4-((1H-Imidazol-1-yl)methyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | 29 |

| 2 | 4-(chloromethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole | Imidazole | 4-((1H-Imidazol-1-yl)methyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole | 17 |

The alkylation of nitrogen nucleophiles by this compound is characteristic of a bimolecular nucleophilic substitution (SN2) reaction. The mechanism involves a single transition state where the nucleophile forms a new bond with the electrophilic methylene carbon while the carbon-chlorine bond is simultaneously broken.

The key steps are:

Nucleophile Activation: In the presence of a base like K₂CO₃, the nitrogen nucleophile (e.g., imidazole) is deprotonated to form a more potent nucleophilic anion.

Backside Attack: The electron-rich nitrogen atom of the nucleophile attacks the electrophilic carbon of the chloromethyl group from the side opposite to the chlorine atom.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride) are both partially bonded to the central carbon atom.

Product Formation: The chloride ion is expelled, and the new carbon-nitrogen bond is fully formed, yielding the substituted pyrazole derivative and a chloride salt.

This concerted mechanism explains the reaction's sensitivity to steric hindrance and the nature of the nucleophile and solvent.

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Alkoxides)

Similar to other primary alkyl chlorides, this compound is expected to react with oxygen nucleophiles. Stronger nucleophiles, such as alkoxides (e.g., sodium methoxide), would readily displace the chloride ion to form the corresponding pyrazolyl methyl ethers. Reactions with neutral alcohols would likely be slower and may require a base to deprotonate the alcohol, increasing its nucleophilicity, or heat to facilitate the reaction. While this reactivity is predicted by fundamental principles of organic chemistry, specific examples detailing the reaction of this compound with simple alcohols or alkoxides are not prominently documented in surveyed chemical literature. However, the formation of an ether from an intermediate pyrazolecarbinol has been noted, indicating the feasibility of C-O bond formation at that position researchgate.net.

Reactivity with Sulfur Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are generally more potent nucleophiles than their oxygen counterparts and react efficiently with this compound derivatives. This reaction provides a direct route to pyrazolyl methyl thioethers. For example, derivatives of 4-(chloromethyl)-1-phenyl-1H-pyrazole have been successfully reacted with sulfur nucleophiles like 2-mercaptobenzimidazole (B194830) to create complex heterocyclic systems with a flexible thioether linkage. The reaction is typically performed in the presence of a base in a polar solvent.

| Entry | Chloromethyl Pyrazole Derivative | Sulfur Nucleophile | Product |

| 1 | 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | 1-methyl-1H-benzo[d]imidazole-2-thiol | 3-(4-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one |

Stereochemical Considerations in Nucleophilic Substitution

The principles of stereochemistry in nucleophilic substitution reactions are well-established, with SN2 reactions proceeding with an inversion of configuration at a chiral center (Walden inversion) and SN1 reactions leading to racemization. However, in the case of this compound, the electrophilic carbon atom of the chloromethyl group (-CH₂Cl) is achiral as it is bonded to two identical hydrogen atoms.

Consequently, nucleophilic substitution at this carbon does not result in the formation of stereoisomers unless the attacking nucleophile is itself chiral or becomes a new stereocenter upon reaction. The reaction is, therefore, not typically discussed in terms of stereospecificity, as there is no pre-existing stereocenter at the reaction site to be inverted or racemized.

Transformation of the Chloromethyl Moiety

The chloromethyl group at the N1 position of the pyrazole ring in this compound is a versatile functional handle that allows for a variety of chemical transformations. This moiety can undergo oxidation, reduction, and nucleophilic substitution reactions, providing access to a wide range of pyrazole derivatives with different functional groups.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The oxidation of the chloromethyl group in this compound can lead to the formation of either 1H-pyrazole-1-carbaldehyde or 1H-pyrazole-1-carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

To Aldehydes:

A common method for the conversion of alkyl halides to aldehydes is the Kornblum oxidation. This reaction typically involves the treatment of the alkyl halide with dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the oxidant, in the presence of a base such as triethylamine. The reaction proceeds through an alkoxysulfonium salt intermediate, which then undergoes base-promoted elimination to yield the aldehyde. While specific examples for this compound are not extensively documented, this method is a well-established procedure for the oxidation of benzylic and other activated halides.

Another potential route is the Sommelet reaction, which involves the reaction of the chloromethyl compound with hexamine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt under acidic conditions yields the corresponding aldehyde.

| Reaction Name | Reagents | Product |

| Kornblum Oxidation | DMSO, base (e.g., triethylamine) | 1H-pyrazole-1-carbaldehyde |

| Sommelet Reaction | Hexamethylenetetramine (hexamine), followed by acidic hydrolysis | 1H-pyrazole-1-carbaldehyde |

To Carboxylic Acids:

The oxidation of the chloromethyl group to a carboxylic acid typically involves more vigorous oxidizing agents or a two-step process. One possible pathway is the initial hydrolysis of the chloromethyl group to a hydroxymethyl group, which can then be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid.

Alternatively, direct oxidation of the chloromethyl group to a carboxylic acid can be achieved using powerful oxidants such as potassium permanganate under phase-transfer catalysis conditions or nitric acid. The choice of the oxidizing agent and reaction conditions is crucial to avoid degradation of the pyrazole ring.

| Starting Material | Reagents | Product |

| This compound | 1. Hydrolysis (H2O) 2. Strong Oxidant (e.g., KMnO4) | 1H-pyrazole-1-carboxylic acid |

| This compound | Strong Oxidant (e.g., KMnO4, HNO3) | 1H-pyrazole-1-carboxylic acid |

Reduction Reactions to Methyl Derivatives

The chloromethyl group of this compound can be reduced to a methyl group, yielding 1-methyl-1H-pyrazole. This transformation can be accomplished through several established methods for the reduction of alkyl halides.

One of the most common methods is catalytic hydrogenation. This involves reacting the chloromethyl compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297), often with the addition of a base (e.g., sodium acetate or triethylamine) to neutralize the hydrochloric acid formed during the reaction.

Alternatively, reduction can be achieved using hydride reagents. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce alkyl halides directly.

| Method | Reagents | Product |

| Catalytic Hydrogenation | H2, Pd/C, base (e.g., NaOAc) | 1-Methyl-1H-pyrazole |

| Hydride Reduction | LiAlH4 in ether or THF | 1-Methyl-1H-pyrazole |

Conversion to Azide (B81097) Derivatives and Subsequent Reduction

The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of an azide functionality, which can then be further reduced to a primary amine.

The conversion to an azide derivative is typically achieved by reacting this compound with an alkali metal azide, such as sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This SN2 reaction proceeds readily to yield 1-(azidomethyl)-1H-pyrazole.

The resulting azidomethyl pyrazole can then be reduced to 1-(aminomethyl)-1H-pyrazole through several methods. Catalytic hydrogenation over a palladium or platinum catalyst is a clean and efficient method. Another common approach is the Staudinger reaction, which involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), followed by hydrolysis of the resulting phosphazene intermediate. Reduction can also be accomplished using lithium aluminium hydride.

| Step | Reagents | Intermediate/Product |

| Azide Formation | Sodium azide (NaN3) in DMF or acetone | 1-(Azidomethyl)-1H-pyrazole |

| Reduction of Azide (Method 1) | H2, Pd/C or PtO2 | 1-(Aminomethyl)-1H-pyrazole |

| Reduction of Azide (Method 2) | 1. PPh3 2. H2O (Staudinger Reaction) | 1-(Aminomethyl)-1H-pyrazole |

| Reduction of Azide (Method 3) | LiAlH4 in ether or THF | 1-(Aminomethyl)-1H-pyrazole |

Cycloaddition Reactions Involving Pyrazole Ring with Chloromethyl Substituent

The aromatic nature of the 1H-pyrazole ring generally makes it a reluctant participant in cycloaddition reactions, as such reactions would lead to a loss of aromatic stabilization energy. The delocalized π-electron system of the pyrazole ring is stable and does not readily behave as a diene or a dipolarophile in typical cycloaddition reactions like the Diels-Alder or 1,3-dipolar cycloadditions.

For the pyrazole ring to participate in a Diels-Alder reaction, its aromaticity must be disrupted. For instance, 4H-pyrazoles, which are non-aromatic isomers of 1H-pyrazoles, can act as dienes in Diels-Alder reactions. However, this compound, being an aromatic 1H-pyrazole, is not expected to undergo thermal [4+2] cycloaddition reactions under normal conditions.

In some specific cases, pyrazole derivatives can be coerced into participating in cycloaddition reactions through derivatization that alters the electronic nature of the ring or through high-energy conditions such as photochemical reactions. For example, pyrazolyl 2-azadienes have been shown to undergo Diels-Alder cycloadditions under microwave irradiation. However, these are specialized systems and not representative of the reactivity of this compound itself.

Therefore, the 1-(chloromethyl) substituent is not anticipated to significantly alter the inherent reluctance of the aromatic pyrazole ring to engage in cycloaddition reactions. The reactivity of this compound is dominated by transformations of the chloromethyl group rather than reactions involving the pyrazole ring as a participant in cycloadditions.

Other Reactive Pathways

Hydrolysis under Acidic or Basic Conditions

The chloromethyl group of this compound is susceptible to hydrolysis, a reaction that can be promoted by either acidic or basic conditions, to yield 1-(hydroxymethyl)-1H-pyrazole. The mechanism of this substitution reaction can proceed via either an SN1 or SN2 pathway, depending on the reaction conditions.

Under neutral or mildly basic conditions, the reaction likely proceeds through an SN2 mechanism, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

Under acidic conditions, the reaction may be facilitated by the protonation of the pyrazole nitrogen, which would increase the electrophilicity of the chloromethyl carbon. However, harsh acidic conditions could also lead to decomposition of the pyrazole ring. The reaction could also proceed through an SN1-like mechanism involving the formation of a resonance-stabilized N-acyliminium-like cation, [pyrazole-N=CH2]+, which would then be trapped by water.

In strongly basic media, aside from the expected SN2 substitution to form the alcohol, there is a potential for elimination reactions if there were acidic protons on an adjacent carbon, which is not the case for the chloromethyl group itself. However, strong bases could potentially promote other side reactions.

The ease of hydrolysis makes this compound a useful precursor for 1-(hydroxymethyl)-1H-pyrazole, which can be a valuable intermediate for further functionalization.

| Condition | Probable Mechanism | Product |

| Neutral/Mildly Basic | SN2 | 1-(Hydroxymethyl)-1H-pyrazole |

| Acidic | SN1-like/SN2 | 1-(Hydroxymethyl)-1H-pyrazole |

| Strongly Basic | SN2 | 1-(Hydroxymethyl)-1H-pyrazole |

Cross-Coupling Reactions of Pyrazole Derivatives

The derivatization of the pyrazole core, subsequent to its initial synthesis, is a cornerstone of modern medicinal and materials chemistry. Among the most powerful techniques for such derivatization are palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. For pyrazole derivatives originating from this compound, a common strategy involves the introduction of a handle, such as a halogen or a boronic acid moiety, onto the pyrazole ring to enable these transformations.

A prevalent approach is the halogenation of the pyrazole ring, typically at the C4 position, which is electronically favored for electrophilic substitution. researchgate.net This creates a versatile electrophilic partner for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, pairing an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net For pyrazole derivatives, this typically involves the reaction of a 4-halopyrazole with an aryl or heteroaryl boronic acid. snnu.edu.cn This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids.

Research has demonstrated the successful Suzuki-Miyaura coupling of various 4-halopyrazoles with different boronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are commonly employed. beilstein-archives.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyrazole Derivatives

| Entry | Pyrazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 4-Iodo-1-phenyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 92 |

This table presents representative data compiled from various sources on Suzuki-Miyaura coupling of pyrazole derivatives.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgsci-hub.se This reaction is particularly useful for introducing alkynyl moieties onto the pyrazole scaffold, which are valuable precursors for further synthetic transformations. The reaction of 4-iodo or 4-bromopyrazoles with various terminal alkynes proceeds efficiently under standard Sonogashira conditions. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions with Pyrazole Derivatives

| Entry | Pyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodo-1-phenyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 90 |

| 2 | 4-Bromo-1-methyl-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Diisopropylamine | Toluene | 82 |

This table presents representative data compiled from various sources on Sonogashira coupling of pyrazole derivatives.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. vulcanchem.com This reaction allows for the introduction of vinyl groups at the C4 position of the pyrazole ring. The regioselectivity and stereoselectivity of the Heck reaction are generally high, favoring the formation of the trans isomer. dntb.gov.ua

Table 3: Examples of Heck Coupling Reactions with Pyrazole Derivatives

| Entry | Pyrazole Substrate | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodo-1-phenyl-1H-pyrazole | Styrene | Pd(OAc)₂ | Et₃N | DMF | 75 |

| 2 | 4-Bromo-1-methyl-1H-pyrazole | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 |

This table presents representative data compiled from various sources on Heck coupling of pyrazole derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl or heteroaryl halide with a primary or secondary amine, using a palladium catalyst. nih.gov This reaction has been successfully applied to 4-halopyrazoles to synthesize a wide range of 4-aminopyrazole derivatives, which are important pharmacophores. rsc.orgnih.gov The choice of a bulky electron-rich phosphine ligand is often critical for the success of these reactions. frontiersin.org

Table 4: Examples of Buchwald-Hartwig Amination Reactions with Pyrazole Derivatives

| Entry | Pyrazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-phenyl-1H-pyrazole | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 95 |

| 2 | 4-Iodo-1-methyl-1H-pyrazole | Aniline (B41778) | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 88 |

This table presents representative data compiled from various sources on Buchwald-Hartwig amination of pyrazole derivatives.

Other Cross-Coupling Reactions

In addition to the aforementioned reactions, other cross-coupling methods have also been employed for the derivatization of pyrazoles. The Negishi coupling , which utilizes organozinc reagents, offers a highly reactive nucleophile for coupling with 4-halopyrazoles. researchgate.net The Stille coupling employs organotin compounds, which are stable and tolerant of a wide range of functional groups. nih.govgoogle.com The Kumada coupling makes use of Grignard reagents as the nucleophilic partner. Each of these methods presents a unique set of advantages and substrate scopes, providing synthetic chemists with a versatile toolbox for the construction of complex pyrazole-containing molecules.

Structural Elucidation and Spectroscopic Characterization of 1 Chloromethyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the atomic connectivity and chemical environment of nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR spectroscopy is instrumental in identifying the protons of the pyrazole (B372694) ring and the attached chloromethyl group. The pyrazole ring of 1-(Chloromethyl)-1H-pyrazole features three distinct protons. The protons at positions 3 and 5 (H-3 and H-5) typically resonate further downfield compared to the proton at position 4 (H-4) due to their proximity to the electronegative nitrogen atoms.

The most characteristic signal for this compound is the singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. This signal's chemical shift is influenced by the electronegativity of the adjacent chlorine atom and the pyrazole ring. In various pyrazole derivatives containing a chloromethyl group, this singlet typically appears in the range of δ 4.6 to 5.6 ppm. For instance, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the chloromethyl protons appear as a singlet at 4.92 ppm. proquest.com Similarly, the methylene (B1212753) protons in related pyrazole-based Mannich bases are observed as singlets between 5.34 and 5.60 ppm. nih.gov

Table 1: Typical ¹H NMR Chemical Shifts (δ) for this compound Moiety

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 (pyrazole) | ~7.6 | Doublet | Expected based on unsubstituted pyrazole data. |

| H-4 (pyrazole) | ~6.3 | Triplet | Expected based on unsubstituted pyrazole data. |

| H-5 (pyrazole) | ~7.6 | Doublet | Expected based on unsubstituted pyrazole data. |

| -CH₂Cl | 4.6 - 5.6 | Singlet | Key diagnostic signal. proquest.comnih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For this compound, distinct signals are expected for the three carbon atoms of the pyrazole ring and the carbon of the chloromethyl group.

Based on data for the parent pyrazole, the C-3 and C-5 carbons are expected to resonate at approximately 134 ppm, while the C-4 carbon appears further upfield at around 105 ppm. researchgate.netresearchgate.net The carbon of the chloromethyl group (-CH₂Cl) is anticipated to produce a signal in the aliphatic region, typically between 40 and 50 ppm, due to the deshielding effect of the chlorine atom. Spectroscopic analysis of various pyrazole derivatives has been used to confirm their structures. rsc.orgmdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C-3 (pyrazole) | ~134 | Based on unsubstituted pyrazole data. researchgate.netresearchgate.net |

| C-4 (pyrazole) | ~105 | Based on unsubstituted pyrazole data. researchgate.netresearchgate.net |

| C-5 (pyrazole) | ~134 | Based on unsubstituted pyrazole data. researchgate.netresearchgate.net |

| -CH₂Cl | 40 - 50 | Aliphatic carbon attached to an electronegative atom. |

For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for structural analysis. biophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. Its chemical shifts are highly sensitive to the local electronic environment, spanning a range of several hundred ppm. biophysics.org

In a hypothetical fluorinated this compound derivative, the ¹⁹F NMR spectrum would provide:

Chemical Shifts: The position of a ¹⁹F signal indicates its chemical environment, which is useful for distinguishing between fluorine atoms at different positions on the pyrazole or other aromatic rings.

Coupling Constants: ¹⁹F nuclei couple with other nearby nuclei, such as ¹H, ¹³C, and other ¹⁹F atoms. The magnitude of these coupling constants (J-couplings) provides critical information about the connectivity and spatial relationships between atoms. nih.govmdpi.com For example, ¹H-¹⁹F coupling can help assign specific proton signals to positions near a fluorine substituent.

While specific spectral data for fluorinated this compound derivatives are not detailed in the available literature, the principles of ¹⁹F NMR are well-established for the characterization of a wide array of fluorinated pyrazoles. researchgate.net

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands for the pyrazole ring and the chloromethyl group.

The key vibrational modes include:

C-H Stretching: Aromatic C-H stretching from the pyrazole ring typically appears above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂Cl group is observed just below 3000 cm⁻¹.

C=N and C=C Stretching: These vibrations originating from the pyrazole ring are found in the 1600-1400 cm⁻¹ region. For various pyrazole derivatives, bands have been noted in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov

C-N Stretching: The stretching vibration of the C-N bonds within the ring can also be identified.

C-Cl Stretching: A weak to medium absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

The analysis of these characteristic bands allows for the confirmation of the principal functional groups within the molecule. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=N / C=C Ring Stretch | 1600 - 1400 | Medium to Strong nih.gov |

| C-Cl Stretch | 800 - 600 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrazole ring constitutes a chromophore that absorbs UV radiation.

Studies on the parent 1H-pyrazole in the gas phase show a strong absorption maximum (λ_max) around 203-210 nm. researchgate.netnih.gov This absorption is attributed to a π → π* electronic transition within the aromatic ring. The attachment of a chloromethyl group, which is a saturated substituent (an auxochrome), to the N-1 position is not expected to significantly alter the conjugated system of the pyrazole ring. Therefore, the λ_max for this compound is predicted to be very close to that of the parent pyrazole, with only minor shifts in wavelength and molar absorptivity. The very low absorption of pyrazole compounds above 240 nm indicates that their potential for atmospheric photodissociation is negligible. nih.gov

Table 4: UV-Vis Absorption Data for the Pyrazole Chromophore

| Compound | λ_max (nm) | Transition Type | Notes |

| 1H-Pyrazole | ~203 | π → π | Gas-phase data. nih.gov |

| This compound | ~203-210 (Predicted) | π → π | Minor shift expected due to the auxochromic -CH₂Cl group. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₄H₅ClN₂), the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of chlorine, this peak would appear as a pair of signals, (M)⁺ and (M+2)⁺, corresponding to the two stable isotopes, ³⁵Cl and ³⁷Cl. The relative intensity of these peaks is approximately 3:1, reflecting the natural abundance of the isotopes. The calculated molecular weight is 116.55 g/mol , so the molecular ion peaks would be observed at m/z 116 and 118.

Common fragmentation pathways would likely involve the cleavage of the chloromethyl group:

Loss of a chlorine radical (•Cl): This would result in a fragment ion [M - Cl]⁺ at m/z 81.

Loss of a chloromethyl radical (•CH₂Cl): This cleavage would produce the pyrazole cation at m/z 67. This is a plausible pathway as it results in a stable aromatic cation.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity | Notes |

| 116 / 118 | [C₄H₅³⁵ClN₂]⁺ / [C₄H₅³⁷ClN₂]⁺ | Molecular Ion (M⁺) | Isotopic pattern with ~3:1 ratio confirms one chlorine atom. |

| 81 | [C₄H₅N₂]⁺ | [M - Cl]⁺ | Result of C-Cl bond cleavage. |

| 67 | [C₃H₃N₂]⁺ | [M - CH₂Cl]⁺ | Result of N-C bond cleavage, forming a stable pyrazole cation. |

Molecular Ion Determination (e.g., [M+H]⁺)

Mass spectrometry is a fundamental tool for determining the molecular weight of a compound through the identification of its molecular ion. For pyrazole derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are frequently employed to generate protonated molecules, denoted as [M+H]⁺. This process minimizes fragmentation, allowing for a clear determination of the molecular mass.

The molecular ion peak for a given compound provides the initial and most crucial piece of information in mass spectrometric analysis. For instance, in the high-resolution mass spectrometry (HRMS) analysis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the protonated molecular ion [M+H]⁺ was observed, confirming its molecular weight. proquest.com Similarly, various other pyrazole derivatives have been characterized by the detection of their MH⁺ ions. mdpi.com The observation of these ions allows for the direct confirmation of the molecular formula.

Table 1: Molecular Ion Data for Selected Pyrazole Derivatives

| Compound | Molecular Formula | Ion Type | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₄H₅ClN₂ | [M+H]⁺ | 117.0214 | N/A | Calculated |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | C₇H₆Cl₂N₄ | [M+H]⁺ | 217.0042 | 217.0050 | proquest.com |

| Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate | C₁₃H₁₆N₄O₂ | [M+H]⁺ | 261.1346 | 261.1344 | nih.gov |

| 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole | C₁₆H₁₃BrN₂O | [M+H]⁺ | 329.0284 | N/A | nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

Beyond molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, enabling detailed structural elucidation.

The fragmentation of the pyrazole core is well-documented and typically involves two primary pathways: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂). openresearchlibrary.orgresearchgate.net The specific fragmentation patterns of pyrazole derivatives, however, are strongly influenced by the nature and position of their substituents. tandfonline.comrsc.org

For this compound, the fragmentation pattern would be expected to show characteristic losses related to the chloromethyl group in addition to the cleavage of the pyrazole ring. Key fragmentation processes would likely include:

Loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ ion.

Loss of the chloromethyl radical (•CH₂Cl) to form a pyrazole cation.

Cleavage of the pyrazole ring , leading to the expulsion of HCN or N₂, which are characteristic fragmentation pathways for pyrazole compounds. openresearchlibrary.orgresearchgate.net

This analysis of how the molecule breaks apart allows researchers to piece together its structure, confirming the connectivity of atoms and the identity of substituent groups. libretexts.orgyoutube.com

Table 2: Common Fragmentation Pathways in Pyrazole Mass Spectrometry

| Process | Neutral Loss | Description | Reference |

|---|---|---|---|

| HCN Expulsion | HCN | A predominant feature in pyrazole fragmentation, from the molecular ion [M]⁺• or the [M-H]⁺ ion. | researchgate.net |

| Nitrogen Loss | N₂ | Typically occurs from the [M-H]⁺ ion, leading to the formation of a cyclopropenyl ion. | researchgate.net |

| Side-Chain Cleavage | Varies (e.g., •Cl, •CH₂Cl) | Loss of substituents from the pyrazole ring, providing information on the attached functional groups. | tandfonline.comrsc.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, often to within a few parts per million (ppm). longdom.org This precision allows for the determination of a molecule's elemental composition from its exact mass.

For pyrazole derivatives, HRMS is invaluable for confirming the proposed molecular formula. By comparing the experimentally measured exact mass with the theoretically calculated mass for a specific formula, an unambiguous assignment can be made. For example, the HRMS (ESI-TOF) analysis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one found the [M+H]⁺ ion at m/z 199.0387, which corresponds well with the calculated value of 199.0381 for the formula C₇H₈ClN₄O. proquest.com This level of accuracy definitively confirms the elemental composition and distinguishes the compound from other potential isomers or molecules with the same nominal mass. Numerous studies on novel pyrazole derivatives have utilized HRMS to validate their chemical structures. dergipark.org.trnih.gov

Table 3: HRMS Data for Pyrazole Derivatives

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|---|

| 6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | C₇H₈ClN₄O | [M+H]⁺ | 199.0381 | 199.0387 | proquest.com |

| 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole | C₁₁H₁₈N₂ | [M+Na]⁺ | 201.1362 | 201.1364 | nih.gov |

| Methyl (Z)-2-((dimethylamino)methylene)-3-oxo-4-((1R,2S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-yl)butanoate | C₁₈H₂₇NO₄ | [MH]⁺ | 322.2013 | 322.2010 | mdpi.com |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like many pyrazole derivatives. mdpi.com It typically generates protonated molecules ([M+H]⁺) or other adduct ions with minimal fragmentation, making it ideal for the accurate determination of molecular weight. researchgate.net

ESI is often coupled with high-resolution mass analyzers (like Time-of-Flight, TOF) to provide both molecular weight and elemental composition information. The analysis of various N-acylpyrazoles and halogenated pyrazolo[3,4-d]pyrimidines has been successfully carried out using ESI-MS, demonstrating its utility in characterizing these heterocyclic systems. proquest.comresearchgate.net The technique's ability to produce intact molecular ions is a key advantage for confirming the identity of newly synthesized compounds before proceeding to more detailed structural analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The results are used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

This technique provides an independent confirmation of the compound's elemental composition, complementing the data obtained from mass spectrometry. For a pure sample, the experimentally determined percentages should closely match the theoretical values calculated from the proposed molecular formula. For example, the elemental analysis of 5-chloromethyl-1,3-dimethyl-1H-pyrazole yielded results (C, 49.81%; H, 6.30%; N, 19.40%) that were in excellent agreement with the calculated values (C, 49.84%; H, 6.27%; N, 19.37%) for the formula C₆H₉ClN₂. nih.gov This correspondence provides strong evidence for the assigned structure and purity of the compound. proquest.com

Table 4: Elemental Analysis Data for this compound and a Derivative

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| This compound | C₄H₅ClN₂ | C | 41.22 | N/A | Calculated |

| H | 4.33 | N/A | Calculated | ||

| N | 24.04 | N/A | Calculated | ||

| 5-Chloromethyl-1,3-dimethyl-1H-pyrazole | C₆H₉ClN₂ | C | 49.84 | 49.81 | nih.gov |

| H | 6.27 | 6.30 | nih.gov | ||

| N | 19.37 | 19.40 | nih.gov |

X-ray Crystallography for Solid-State Structural Determination (for similar compounds)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not detailed, analysis of structurally similar pyrazole derivatives provides significant insight into the expected molecular geometry and intermolecular interactions.

Studies on various pyrazole derivatives consistently show that the pyrazole ring is planar. spast.org The solid-state packing of these molecules is often governed by intermolecular forces, such as hydrogen bonding and π-π stacking. cardiff.ac.uk For N-H pyrazoles, common hydrogen-bonding motifs include dimers, trimers, tetramers, and chain-like catemers. mdpi.com The specific motif adopted can be influenced by the substituents on the pyrazole ring. For instance, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole form isostructural trimers, while 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form catemeric chains. mdpi.com The crystal system and space group vary depending on the specific derivative; pyrazolone (B3327878) derivatives have been found to crystallize in monoclinic, triclinic, and orthorhombic systems. spast.org This data provides a framework for understanding the likely solid-state behavior of this compound.

Table 5: Crystallographic Data for Representative Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | N-H···O hydrogen bonds | spast.org |

| 4-Chloro-1H-pyrazole | Monoclinic | P2₁/c | Trimeric H-bonding motif | mdpi.com |

| 4-Iodo-1H-pyrazole | Tetragonal | I4₁/a | Catemeric H-bonded motif | mdpi.com |

| bis-Pyrazole derivative | Triclinic | P-1 | Hydrogen-bonded dimer via O–H…N interactions | researchgate.net |

Computational Chemistry and Theoretical Studies on 1 Chloromethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often inaccessible through experimental means alone. For pyrazole (B372694) derivatives, these methods elucidate electronic structures, molecular geometries, and various spectroscopic properties. mdpi.com

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with efficiency, making it suitable for studying a variety of chemical systems, including pyrazoles. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries and predict electronic properties. mdpi.comnih.gov

For a molecule like 1-(chloromethyl)-1H-pyrazole, DFT calculations can determine the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting chemical reactivity; a small HOMO-LUMO gap generally indicates higher reactivity. mdpi.com Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties from a General DFT Calculation on a Substituted Pyrazole

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The pyridine-like nitrogen (N2) would likely be the primary site of the HOMO, indicating its nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The LUMO is likely distributed over the pyrazole ring and the chloromethyl group, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability. | A relatively large gap would suggest high electronic stability. mdpi.com |

| Dipole Moment | A measure of the net molecular polarity. | A significant dipole moment is expected due to the electronegative chlorine atom and the nitrogen atoms in the ring. |

Note: This table is illustrative and based on general principles of DFT applied to substituted pyrazoles.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, provide highly accurate calculations of molecular properties without reliance on empirical data. nih.govresearchgate.net These methods are often used to obtain precise molecular geometries, vibrational frequencies, and energies. nih.gov For substituted pyrazoles, ab initio calculations have been instrumental in studying the fine details of their structure and the energetics of various processes. nih.gov While computationally more demanding than DFT, they serve as a benchmark for accuracy. nih.gov

Tautomerism and Isomerism of the Pyrazole Ring

A key feature of N-unsubstituted pyrazoles is annular tautomerism, a form of prototropy where the hydrogen atom on a nitrogen can migrate to the other nitrogen atom. This creates an equilibrium between two tautomeric forms, which is heavily influenced by the nature and position of substituents on the pyrazole ring. purkh.commdpi.commdpi.com

Theoretical studies have extensively investigated the mechanism of proton transfer in pyrazoles. Calculations show that direct intramolecular proton transfer (a direct hop from N1 to N2) has a very high activation energy barrier. nih.gov This suggests that the process is often facilitated by intermolecular mechanisms, such as through self-association into dimers or trimers, or mediated by solvent molecules like water. nih.govresearchgate.net Computational models have demonstrated that the presence of even a few water molecules can significantly lower the energy barrier for proton transfer by forming a hydrogen-bonded bridge. nih.gov

The electronic nature of substituents at the C3 and C5 positions plays a decisive role in determining the position of the tautomeric equilibrium. nih.gov Computational studies have firmly established a general principle:

Electron-donating groups (e.g., -CH₃, -NH₂, -OH) tend to stabilize the tautomer where the substituent is at the C3 position (adjacent to the NH group). nih.gov

Electron-withdrawing groups (e.g., -CF₃, -NO₂, -COOH) favor the tautomer where the substituent is at the C5 position. nih.gov

The chloromethyl group (-CH₂Cl) is considered to be weakly electron-withdrawing due to the inductive effect of the chlorine atom. Therefore, in a hypothetical 3(5)-chloromethyl-1H-pyrazole, theoretical calculations would likely predict a preference for the tautomer where the chloromethyl group is at the C5 position.

Table 2: Influence of Substituent Electronic Effects on Pyrazole Tautomeric Equilibrium

| Substituent at C3/C5 | Electronic Effect | Favored Tautomer (Substituent Position) |

| -CH₃ | Electron-Donating | 3-substituted |

| -NH₂ | Electron-Donating | 3-substituted |

| -CF₃ | Electron-Withdrawing | 5-substituted |

| -COOH | Electron-Withdrawing | 5-substituted |

| -CH₂Cl (Predicted) | Electron-Withdrawing | 5-substituted |

This table is based on established trends from computational studies on various substituted pyrazoles. nih.gov

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is an invaluable tool for predicting the mechanisms and outcomes of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can construct reaction energy profiles to understand reaction pathways and predict regioselectivity. wuxiapptec.com

A common reaction involving pyrazoles is N-alkylation. For an unsymmetrical pyrazole, alkylation can occur at either the N1 or N2 nitrogen atom. DFT calculations can be used to model the transition state for both pathways and calculate their respective activation energies. wuxiapptec.com Studies on similar systems have shown that the pathway with the lower activation energy is the kinetically favored one, and the calculated energy difference can be used to predict the product ratio. wuxiapptec.com For instance, calculations on the alkylation of a substituted pyrazole with chloroacetamide showed that hydrogen bonding interactions in the transition state could stabilize one pathway over the other, leading to high regioselectivity. wuxiapptec.com Such studies are crucial for planning synthetic routes to obtain a desired isomer. wuxiapptec.comsemanticscholar.org

Table 3: Illustrative Reaction Energy Profile for a Hypothetical N-Alkylation of a Pyrazole

| Reaction Coordinate | N1-Alkylation Pathway | N2-Alkylation Pathway |

| Reactants | 0.0 | 0.0 |

| Transition State (TS) | +18.0 | +15.0 |

| Products | -5.0 | -7.0 |

Data is hypothetical, based on a representative study, and expressed in kcal/mol. The lower activation energy for the N2-alkylation pathway suggests it is the kinetically preferred product. wuxiapptec.com

Molecular Dynamics Simulations

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies focused solely on this compound. While the broader class of pyrazole derivatives has been the subject of numerous computational investigations, including molecular dynamics simulations for applications such as drug discovery and materials science, specific data for this compound, including force field parameters, simulation conditions, and detailed research findings, are not publicly available at this time.

Molecular dynamics simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. These simulations can provide valuable insights into the conformational dynamics, solvation properties, and intermolecular interactions of a compound. For a molecule like this compound, MD simulations could theoretically be employed to:

Analyze Conformational Preferences: Determine the most stable conformations of the chloromethyl group relative to the pyrazole ring and quantify the energy barriers between different conformational states.

Study Solvation Effects: Simulate the behavior of the molecule in various solvents to understand how solvent interactions influence its structure and dynamics.

Investigate Interactions with Biomolecules: In a broader drug discovery context, MD simulations could explore the binding of this compound to a biological target, although no such studies have been reported.

The absence of specific MD simulation studies on this compound suggests that this particular compound may not have been a primary focus of theoretical research to date. Future computational work could potentially explore its dynamic properties, which would be valuable for a more complete understanding of its chemical behavior.

Applications of 1 Chloromethyl 1h Pyrazole As a Chemical Intermediate in Organic Synthesis

Building Block for Advanced Heterocyclic Scaffolds

The bifunctional nature of 1-(chloromethyl)-1H-pyrazole, possessing both a reactive chloromethyl group and a pyrazole (B372694) ring, makes it an excellent starting material for the synthesis of complex heterocyclic structures. It enables the annulation of additional rings onto the pyrazole core, leading to advanced scaffolds with diverse chemical properties.

Synthesis of Fused Pyrazole Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[4,3-c]quinolinones)

A significant application of pyrazole-based intermediates is in the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These structures are of considerable interest due to their analogy to purines. mdpi.commdpi.com While direct synthesis from this compound is one of many routes, related structures such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serve as crucial intermediates for creating functionally 4,6-disubstituted pyrazolo[3,4-d]pyrimidines. mdpi.commdpi.com This particular intermediate possesses two reactive chlorine atoms, allowing for selective nucleophilic substitution to build more complex derivatives. mdpi.com The synthesis of this key intermediate can be achieved in a two-step process starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. mdpi.comresearchgate.net The resulting compound opens up pathways for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. mdpi.comresearchgate.net

Similarly, pyrazole derivatives are fundamental in synthesizing pyrazolo[4,3-c]quinolines. nih.govnih.gov Synthetic strategies often involve the reaction of precursors like 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with various nucleophiles to build the desired quinoline-fused pyrazole system. nih.gov The versatility of pyrazole intermediates allows for the creation of a library of derivatives for further investigation. nih.govnih.gov

Table 1: Examples of Fused Pyrazole Systems Synthesized from Pyrazole Intermediates

| Starting Material/Intermediate | Fused System | Reference |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | mdpi.com |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |

| 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinolines | nih.gov |

Construction of Polycyclic Aromatic Nitrogen Heterocycles

The reactivity of the chloromethyl group in pyrazole derivatives is instrumental in the construction of larger polycyclic aromatic nitrogen heterocycles. Although direct examples starting specifically from this compound are not extensively detailed in readily available literature, the principle of using such halogenated building blocks is well-established. For instance, related intermediates like 5-chloro-4-formyl-1,3-disubstituted pyrazoles are used in reactions with aromatic amines, such as p-trifluoromethylaniline, to synthesize pyrazolo[3,4-b]quinolines. mdpi.commdpi.com These reactions, often proceeding through condensation and subsequent cyclization at high temperatures, demonstrate how a halogenated pyrazole derivative can be a key component in forming complex, multi-ring aromatic systems. mdpi.com This methodology highlights the potential of this compound to act as a linchpin in forming carbon-carbon and carbon-nitrogen bonds essential for assembling polycyclic structures.

Precursor for Functionalized Pyrazole Derivatives

This compound is an excellent precursor for a wide range of functionalized pyrazole derivatives. The chloromethyl group provides a reactive site for introducing various chemical moieties, allowing for the fine-tuning of the molecule's physical and chemical properties.

Introduction of Diverse Substituents via Derivatization of the Chloromethyl Group

The chlorine atom in the chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents onto the pyrazole ring. For example, the chloromethyl group can react with amines, alcohols, thiols, and other nucleophiles to form the corresponding aminomethyl, alkoxymethyl, and thiomethyl pyrazole derivatives. This versatility is demonstrated in the synthesis of pyrazoline derivatives where a 1-(chloromethyl)-4-fluorobenzene fragment is first used to alkylate a hydroxybenzaldehyde, which is then elaborated into the final heterocyclic product. researchgate.net This type of reaction showcases the utility of chloromethyl groups in linking different molecular fragments. The ability to easily introduce diverse functional groups is a cornerstone of combinatorial chemistry and library synthesis, where numerous analogs are created for screening purposes. nih.gov

Development of Substituted Pyrazoles for Materials Science and Catalysis

The functionalization of pyrazoles is crucial for their application in materials science and catalysis. nih.gov Pyrazole derivatives are used as ligands for metal catalysis and as components in the development of new materials. nih.gov For instance, trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been synthesized and investigated for their potential in photovoltaic and electroluminescent applications. mdpi.com The synthesis of these materials often involves the reaction of a chloro-substituted pyrazole carbaldehyde with an aniline (B41778) derivative, highlighting the importance of halogenated pyrazole intermediates in accessing these advanced materials. mdpi.com The ability to modify the pyrazole core through intermediates like this compound allows for the tuning of electronic and photophysical properties, which is essential for creating tailored materials for specific applications, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

Table 2: Functionalization and Applications of Pyrazole Derivatives

| Intermediate Type | Reaction/Application | Resulting Compound/Material Class | Reference |

| Chloromethyl-activated aromatics | Nucleophilic substitution with phenols | Aryl ether linked chalcones | researchgate.net |

| 5-Chloro-4-formyl-pyrazoles | Condensation with anilines | Pyrazolo[3,4-b]quinolines for optoelectronics | mdpi.com |

| General substituted pyrazoles | Ligand design | Bifunctional ligands for metal catalysis | nih.gov |

Intermediate in the Synthesis of Compounds with Potential Pharmacological Relevance

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.govnih.govglobalresearchonline.net Consequently, this compound and its derivatives are valuable intermediates in the synthesis of molecules with potential pharmacological applications. mdpi.comresearchgate.net Its role is to introduce the pyrazole core, which can then be further elaborated to create complex molecules.

For example, the pyrazolo[3,4-d]pyrimidine scaffold, accessible from chloromethyl pyrazole precursors, is structurally similar to purines and is a core component of many compounds investigated for various therapeutic purposes. mdpi.comderpharmachemica.com The synthesis of novel disubstituted 1H-pyrazolo[3,4-d]pyrimidines is often facilitated by intermediates like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. mdpi.commdpi.com The strategic placement of the reactive chloromethyl group allows for the attachment of various side chains and functional groups, which is a key strategy in drug discovery for optimizing the interaction of a molecule with its biological target. The versatility of this intermediate provides a pathway to a diverse library of compounds for biological screening. derpharmachemica.com

Role in Multi-Component Reactions (MCRs)

Extensive research into the applications of this compound as a reactant in multi-component reactions (MCRs) has not yielded specific examples in the scientific literature. MCRs are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. While the synthesis of various pyrazole derivatives through MCRs is a well-established field, the direct utilization of this compound as a key building block in these one-pot transformations is not documented in available research.

The reactive chloromethyl group attached to the pyrazole ring suggests its potential as an electrophilic component in MCRs. In theory, it could react with nucleophiles generated in situ during the course of a multi-component reaction, leading to the formation of more complex pyrazole-containing scaffolds. However, specific instances of such reactivity within a defined MCR protocol are not reported.

The current body of scientific literature on MCRs focuses on the construction of the pyrazole ring itself from acyclic precursors or the use of other functionalized pyrazoles as starting materials. For instance, pyrazoles bearing amino, aldehyde, or β-ketoester functionalities are commonly employed in MCRs to build fused heterocyclic systems or highly substituted pyrazole derivatives.

Further investigation is required to explore the potential of this compound in the development of novel multi-component reactions. Its ability to act as a versatile N-alkylating agent could pave the way for new synthetic methodologies for the creation of diverse and complex molecules with potential applications in medicinal chemistry and materials science. Without concrete research findings, a detailed discussion and data on its role in MCRs cannot be provided at this time.

Future Research Directions

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of 1-(chloromethyl)-1H-pyrazole often involves reagents and conditions that are not aligned with the principles of green chemistry. Future research should prioritize the development of more environmentally benign and efficient synthetic protocols.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication offers significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions. lew.royoutube.com Investigating these energy sources for the synthesis of this compound could lead to more sustainable processes. For instance, microwave-assisted N-alkylation of pyrazoles has shown considerable promise and could be adapted for the chloromethylation step. nih.govrsc.orgscilit.com Similarly, ultrasound-assisted synthesis has been successfully employed for other pyrazole (B372694) derivatives, suggesting its potential applicability here. bepls.commdpi.comasianpubs.orgnih.gov

Ionic Liquids and Phase Transfer Catalysis: The use of ionic liquids as recyclable solvents and catalysts presents a greener alternative to volatile organic compounds. jocpr.comasianpubs.orgias.ac.inresearchgate.netresearchgate.net Future studies could explore the use of task-specific ionic liquids designed to enhance the efficiency and selectivity of the chloromethylation of pyrazole. Furthermore, phase transfer catalysis (PTC) offers a powerful technique for the N-alkylation of pyrazoles, often under solvent-free or biphasic conditions, which significantly reduces the environmental impact. tandfonline.comresearchgate.netresearchgate.netacs.org The development of PTC methods for the synthesis of this compound could lead to highly efficient and scalable processes.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, potential for solvent-free conditions. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, milder conditions. |

| Ionic Liquids | Recyclable reaction media, potential for enhanced selectivity, low volatility. |

| Phase Transfer Catalysis | High efficiency, mild reaction conditions, suitability for large-scale synthesis. |

Investigation of Underexplored Reactivity Pathways

The reactivity of this compound is predominantly centered around the nucleophilic substitution of the chloride ion. While this is a valuable transformation, future research should aim to uncover and exploit less conventional reactivity patterns of this molecule.

Participation in Cascade Reactions: The bifunctional nature of this compound (a pyrazole ring and a reactive chloromethyl group) makes it an ideal candidate for cascade or domino reactions. These one-pot transformations, which involve multiple bond-forming events in a single synthetic operation, are highly efficient and atom-economical. For instance, a sequence involving initial nucleophilic substitution at the chloromethyl group followed by a subsequent reaction involving the pyrazole ring could lead to the rapid assembly of complex fused heterocyclic systems. bohrium.comresearchgate.netnih.gov

Exploration of Radical and Transition-Metal-Catalyzed Reactions: Moving beyond traditional nucleophilic chemistry, the investigation of radical-mediated reactions involving the C-Cl bond could unveil novel synthetic pathways. Similarly, the participation of this compound in transition-metal-catalyzed cross-coupling reactions could provide access to a wide range of previously inaccessible derivatives.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, thereby guiding experimental design and accelerating the discovery of new reactions and applications. eurasianjournals.comeurasianjournals.com

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. mdpi.comresearchgate.net Future computational studies could focus on:

Mapping the molecular electrostatic potential (MEP) to identify the most reactive sites for electrophilic and nucleophilic attack.

Calculating frontier molecular orbital (FMO) energies (HOMO and LUMO) to predict the compound's reactivity in various reactions.

Modeling transition states of potential reactions to elucidate mechanisms and predict reaction outcomes and selectivities.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of derivatives of this compound, particularly in the context of their biological activity. nih.govresearchgate.net This can aid in the rational design of new molecules with specific binding properties.

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, analysis of electronic properties. |

| Molecular Dynamics (MD) Simulations | Study of conformational preferences, analysis of intermolecular interactions with biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for the biological activity of derivatives. |

Development of New Applications as a Synthetic Reagent

The utility of this compound as a synthetic building block can be significantly expanded by exploring its application in the synthesis of high-value molecules, particularly in the fields of medicinal chemistry and agrochemicals.

Synthesis of Bioactive Molecules: The pyrazole scaffold is a common feature in many biologically active compounds, including kinase inhibitors and fungicides. mdpi.comnih.govresearchgate.netnih.govnih.govnih.gov this compound can serve as a key intermediate for the introduction of the pyrazolyl-methyl moiety into larger molecules, a common substructure in many pharmaceuticals. Future research should focus on the systematic use of this reagent in the synthesis of libraries of compounds for screening against various biological targets, such as protein kinases, which are implicated in cancer and inflammatory diseases. nih.govacs.orgnih.gov

Development of Novel Agrochemicals: The pyrazole nucleus is also a well-established pharmacophore in the agrochemical industry, with many commercial fungicides and insecticides containing this heterocycle. nih.govdntb.gov.ua The development of novel fungicides is crucial to combat the emergence of resistant strains of plant pathogens. This compound provides a versatile starting material for the synthesis of new pyrazole-containing compounds with potential fungicidal activity.

常见问题

What are the optimal conditions for synthesizing 1-(chloromethyl)-1H-pyrazole derivatives?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, refluxing 1-chloro-4-(chloromethyl)benzene with a pyrazole precursor in acetonitrile in the presence of potassium carbonate (K₂CO₃) at elevated temperatures (~3 hours) yields functionalized pyrazoles . Another approach uses sodamide (NaNH₂) in dry toluene to deprotonate pyrazole intermediates, enabling alkylation at the chloromethyl site . Purification via column chromatography (silica gel) or crystallization from ethyl acetate is common .

How is the chloromethyl group in this compound characterized spectroscopically?

NMR spectroscopy is critical: the chloromethyl group (-CH₂Cl) appears as a singlet in H NMR (~4.5–5.0 ppm) and split signals in C NMR (~40–45 ppm for CH₂, ~45–50 ppm for Cl). X-ray crystallography confirms spatial arrangement, as seen in crystal structures where bond lengths (C-Cl: ~1.79 Å) and angles validate the group’s geometry . IR spectroscopy can also detect C-Cl stretching vibrations (~550–650 cm⁻¹) .

How does the chloromethyl substituent influence the reactivity of the pyrazole ring in nucleophilic substitution reactions?

The chloromethyl group acts as an electrophilic site, enabling substitution with nucleophiles like amines or alkoxides. For instance, reacting 4-(chloromethyl)pyrazole with imidazole in acetonitrile replaces the Cl atom, forming N-alkylated derivatives (yield: ~63%) . Steric hindrance and electronic effects from adjacent substituents (e.g., aryl groups) modulate reactivity, as bulky groups slow substitution kinetics .

What computational methods are used to predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculates charge distribution, revealing electron-deficient regions at the chloromethyl site, guiding nucleophilic attack predictions. Molecular docking evaluates binding affinities for biological targets (e.g., Mycobacterium enzymes), correlating substituent effects (e.g., trifluoromethyl groups) with activity .

What purification techniques are effective for isolating this compound compounds?

- Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) separates polar byproducts .

- Crystallization from ethyl acetate or ethanol yields high-purity crystals suitable for X-ray analysis .

How do substituents on the pyrazole ring affect crystal packing and intermolecular interactions?

Substituents like aryl groups introduce steric effects, altering dihedral angles between the pyrazole ring and attached groups. For example, a 4-chlorophenyl substituent creates a dihedral angle of ~18° with the pyrazole ring, stabilizing the crystal via weak C–H⋯O hydrogen bonds and π-π stacking . Chloromethyl groups participate in C–H⋯Cl interactions, influencing packing motifs .

What strategies resolve contradictions in biological activity data among structurally similar pyrazole derivatives?

- Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., replacing Cl with CF₃) to isolate pharmacophores. For example, trifluoromethyl groups enhance lipophilicity and target binding in some antimicrobial assays .

- Comparative crystallography identifies conformational differences; inactive derivatives may exhibit unfavorable dihedral angles for target binding .

How can X-ray crystallography aid in determining the structural conformation of this compound derivatives?

X-ray analysis resolves bond lengths (e.g., C–N: ~1.33 Å in pyrazole rings) and torsion angles, confirming planarity or distortion. For example, a study on ethyl 1-(4-chlorobenzyl)-3-phenylpyrazole revealed intermolecular C–H⋯O bonds critical for stability . Software like ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

What are common synthetic routes to introduce functional groups at the chloromethyl position?

- Nucleophilic substitution : Replace Cl with amines (e.g., imidazole) or thiols under mild conditions (room temperature, polar solvents) .

- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl groups using Pd catalysts, though steric hindrance may require optimized ligands .

What role does the chloromethyl group play in the coordination chemistry of pyrazole-based ligands?

The chloromethyl group can act as a precursor for functionalized ligands. For example, reacting 1-(chloromethyl)pyrazole with phosphines yields bidentate ligands for transition metals (e.g., Pt, Pd), where the pyrazole nitrogen and modified side chain coordinate the metal center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。